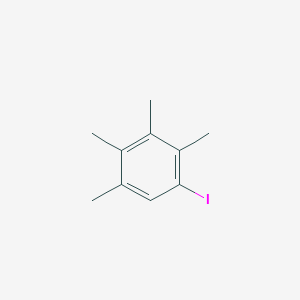

1-Iodo-2,3,4,5-tetramethylbenzene

Übersicht

Beschreibung

1-Iodo-2,3,4,5-tetramethylbenzene is a chemical compound . It is also known as 3-Iodo-1,2,4,5-tetramethylbenzene .

Chemical Reactions Analysis

1,2,4,5-Tetramethylbenzene, a compound closely related to 1-Iodo-2,3,4,5-tetramethylbenzene, can undergo substitution, abstraction, and addition reactions with OH radicals in the atmosphere and wastewater . The dominant channel is H abstraction from the benzene ring, and the subdominant one is OH radical addition to the benzene ring .Physical And Chemical Properties Analysis

1-Iodo-2,3,4,5-tetramethylbenzene has a molecular weight of 260.11 g/mol. More detailed physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

-

Synthesis of Indole Derivatives

- Field : Organic Chemistry

- Application : Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Method : The synthesis of indole derivatives involves various methods, including the Fischer indole synthesis, Madelung synthesis, and Bartoli indole synthesis .

- Results : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

-

Organic Iodine Chemistry

- Field : Organic Chemistry

- Application : This review reports some novel (or considerably improved) methods for the synthesis of aromatic iodides, (dichloroiodo)arenes, (diacetoxyiodo)arenes, iodylarenes and diaryliodonium salts .

- Method : The development of novel, easy and effective oxidative iodination procedures, applicable for numerous aromatics (both activated and deactivated), since the resulting iodo derivatives would then applied in subsequent syntheses of the corresponding aromatic hypervalent iodine compounds .

- Results : The results of these studies have led to the development of new methods for the synthesis of aromatic iodides, (dichloroiodo)arenes, (diacetoxyiodo)arenes, iodylarenes and diaryliodonium salts .

-

OH-initiated Degradation of 1,2,4,5-Tetramethylbenzene

- Field : Environmental Science

- Application : 1,2,4,5-Tetramethylbenzene (1,2,4,5-TeMB) is a volatile organic compound (VOC) present in oily wastewater. It can undergo substitution, abstraction, and addition reactions with OH radicals in the atmosphere and wastewater .

- Method : The study involves the investigation of mechanisms, kinetics, and ecotoxicity in OH-initiated degradation of 1,2,4,5-TeMB in the environment .

- Results : The total reaction rate constant is calculated to be 2.36×10 −10 cm 3 molecule −1 s −1 at 1 atm and 298 K in the atmosphere, which agrees well with the experimental data. The total rate constant in the aqueous phase is much lower than that in the gas phase .

-

Antiinfective and Antineoplastic Properties

- Field : Medical Research

- Application : 3-Iodo-1,2,4,5-tetramethylbenzene is an iodinated aromatic with antiinfective and antineoplastic properties .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

-

Environmental Science: OH-initiated Degradation of 1,2,4,5-Tetramethylbenzene

- Field : Environmental Science

- Application : 1,2,4,5-Tetramethylbenzene (1,2,4,5-TeMB) is a volatile organic compound (VOC) present in oily wastewater. It can undergo substitution, abstraction, and addition reactions with OH radicals in the atmosphere and wastewater .

- Method : The study involves the investigation of mechanisms, kinetics, and ecotoxicity in OH-initiated degradation of 1,2,4,5-TeMB in the environment .

- Results : The total reaction rate constant is calculated to be 2.36×10 −10 cm 3 molecule −1 s −1 at 1 atm and 298 K in the atmosphere, which agrees well with the experimental data. The total rate constant in the aqueous phase is much lower than that in the gas phase .

-

Market Analysis

- Field : Market Research

- Application : The Global 1-IODO-2,3,4,5-TETRAMETHYLBENZENE market size is expected to gain market growth in the forecast period of 2023 to 2028 .

- Method : Market research involves the use of statistical and analytical techniques to gather and interpret information about a particular market .

- Results : The market for 1-IODO-2,3,4,5-TETRAMETHYLBENZENE is expected to reach USD XX million by 2028, from USD XX million in 2023 .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-iodo-2,3,4,5-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13I/c1-6-5-10(11)9(4)8(3)7(6)2/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTRAAIJGQNXGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380301 | |

| Record name | 1-iodo-2,3,4,5-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-2,3,4,5-tetramethylbenzene | |

CAS RN |

54509-71-6 | |

| Record name | 1-Iodo-2,3,4,5-tetramethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54509-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-iodo-2,3,4,5-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1586388.png)

![(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid](/img/structure/B1586389.png)